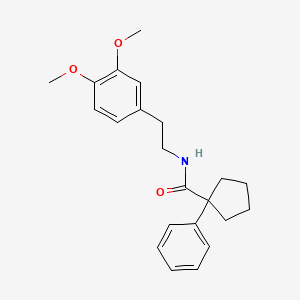

N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide

Descripción

N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide is a synthetic compound that belongs to the class of formamides.

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3/c1-25-19-11-10-17(16-20(19)26-2)12-15-23-21(24)22(13-6-7-14-22)18-8-4-3-5-9-18/h3-5,8-11,16H,6-7,12-15H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZPDDBKHLGPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2(CCCC2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide typically involves the reaction of 3,4-dimethoxyphenethylamine with phenylcyclopentylformamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry

N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide serves as a reagent or intermediate in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of more complex organic molecules.

Biology

Research has indicated that this compound may interact with various biomolecules, potentially modulating their activity. Studies have shown its neuroprotective properties and its potential therapeutic effects against diseases such as cancer and tuberculosis.

Medicine

The compound is being investigated for its therapeutic potential in treating various conditions:

- Anticancer Activity : Research suggests it may inhibit key signaling pathways involved in cancer progression, such as the ERK/MAPK pathway.

- Antitubercular Properties : Similar compounds have shown effectiveness against Mycobacterium tuberculosis, indicating that N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide could be a promising candidate for further studies in this area .

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications in material science.

Case Study 1: Anticancer Research

A study focusing on structurally related compounds demonstrated significant anticancer activity through inhibition of tumor growth in melanoma models. The research highlighted the importance of the compound's interaction with signaling pathways critical for cell survival and proliferation.

Case Study 2: Antitubercular Activity

Another investigation evaluated derivatives similar to N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide for their antitubercular properties. The results indicated potent activity against drug-resistant strains of Mycobacterium tuberculosis, emphasizing the need for further exploration of this compound's derivatives as potential therapeutics .

Mecanismo De Acción

The mechanism of action of N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: Shares a similar structure but differs in the acetamide group.

N-(3,4-Dimethoxyphenethyl)acetamide: Another related compound with a different functional group arrangement.

Uniqueness

Its combination of the 3,4-dimethoxyphenyl and phenylcyclopentyl groups makes it a versatile compound for various research and industrial purposes .

Actividad Biológica

N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide, a synthetic compound categorized under formamides, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C22H27NO3

- Molecular Weight : 353.45 g/mol

- CAS Number : 151156-92-2

- Boiling Point : Approximately 553.6 °C (predicted)

- Density : 1.116 g/cm³ (predicted)

- pKa : 15.47

These properties indicate that N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide is a stable compound with a relatively high boiling point, suggesting potential utility in various chemical reactions and applications.

The biological activity of N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of receptors or enzymes involved in various biochemical pathways. Research indicates that it may exhibit neuroprotective properties and potential therapeutic effects against conditions such as cancer and tuberculosis .

Therapeutic Applications

- Neuroprotection : Preliminary studies suggest that compounds similar to N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies .

- Anticancer Activity : Research has indicated that derivatives of this compound can inhibit the proliferation of cancer cells, particularly in prostate cancer models. The structure-activity relationship studies reveal that modifications to the phenyl groups can enhance cytotoxicity against specific cancer cell lines .

- Antituberculosis Potential : Some studies have reported that related compounds possess antituberculosis activity, suggesting that N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide could be explored for similar applications .

Table 1: Summary of Biological Activities

Case Study Example

In a study investigating the neuroprotective effects of related compounds, researchers found that certain derivatives significantly reduced neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of antioxidant pathways, indicating a promising direction for future therapeutic developments targeting neurodegenerative diseases .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide is crucial for evaluating its therapeutic potential. Initial assessments suggest moderate membrane permeability and favorable metabolic pathways, which could enhance its bioavailability and efficacy in clinical settings .

Q & A

Basic: What are the established synthetic routes for N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via the Bischler-Napieralski reaction , where N-[2-(3,4-dimethoxyphenyl)ethyl]formamide undergoes cyclization using a dehydrating agent (e.g., POCl₃) in chloroform. Key steps include:

- Heating equimolar amounts of formic acid and 2-(3,4-dimethoxyphenyl)ethylamine to form the formamide intermediate.

- Cyclization under reflux with POCl₃ to yield the isoquinoline core .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to avoid over-dehydration.

- Adjust POCl₃ stoichiometry (1.2–1.5 equivalents) to balance reactivity and side-product formation.

Basic: How is the crystal structure of this compound determined, and what parameters are critical for accurate characterization?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Parameters include:

- Unit cell dimensions : Monoclinic system (e.g., a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490°) .

- Space group : P2₁/c.

- Hydrogen bonding : Water molecules in the lattice (e.g., dihydrate structures) stabilize the crystal .

Best Practices: - Crystallize in slow-evaporation setups using polar aprotic solvents (e.g., DMF/water mixtures).

- Validate data with R-factor < 0.05 and completeness > 98%.

Advanced: How can isotopic labeling (e.g., deuteration) be incorporated into the synthesis for metabolic or mechanistic studies?

Methodological Answer:

Deuterated analogs are synthesized using CD₃OD in methylation steps. For example:

- Replace CH₃OH with CD₃OD during methylation of N-(2-(3,4-dihydroxyphenyl)ethyl)-formamide to introduce d6-methoxy groups .

Key Considerations: - Confirm isotopic purity via ²H NMR or high-resolution mass spectrometry (HRMS).

- Optimize reaction time (48–72 hours) to ensure complete deuterium incorporation.

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., LogP, solubility)?

Methodological Answer:

Discrepancies arise from measurement techniques (e.g., experimental vs. computational). For example:

- LogP : Experimental values (e.g., 3.46 ) may differ from software-predicted results. Validate via shake-flask or HPLC methods.

- Solubility : Use standardized buffers (pH 1–7.4) and report temperature (e.g., 25°C vs. 37°C).

Resolution Protocol: - Cross-validate using multiple techniques (e.g., NMR dilution assays for solubility).

- Document solvent purity and equilibration time.

Advanced: What in vitro models are recommended for assessing neurotoxicity or bioactivity, given structural similarities to isoquinoline alkaloids?

Methodological Answer:

- Cell-based assays : Use SH-SY5Y (neuroblastoma) cells for neurotoxicity screening. Measure IC₅₀ via MTT assays .

- Receptor binding studies : Test affinity for dopamine or serotonin receptors using radioligand displacement (e.g., ³H-spiperone for D₂ receptors).

Contradiction Management: - Compare results against structurally related acrylamides (e.g., 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-acrylamide) to identify SAR trends .

Advanced: How can cyclization yield be improved while minimizing byproducts like dimeric species?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency .

- Solvent optimization : Use dichloroethane (DCE) over CHCl₃ for higher boiling points and reduced side reactions.

- Byproduct analysis : Characterize dimers via LC-MS and adjust stoichiometry to limit oligomerization.

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- ¹H/¹³C NMR : Confirm absence of unreacted amines or formic acid residues (e.g., δ 8.1–8.3 ppm for formamide protons) .

- Elemental analysis : Match calculated vs. observed C, H, N values (±0.4% tolerance).

Advanced: How does steric hindrance from the phenylcyclopentyl group influence conformational stability?

Methodological Answer:

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map rotational barriers around the formamide bond.

- Dynamic NMR : Observe coalescence temperatures for rotamers in DMSO-d₆ .

Key Finding:

The bulky cyclopentyl group restricts rotation, favoring a single conformer in solution, which impacts receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.